Nifekalant Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
6-[2-[2-hydroxyethyl-[3-(4-nitrophenyl)propyl]amino]ethylamino]-1,3-dimethylpyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O5.ClH/c1-21-17(14-18(26)22(2)19(21)27)20-9-11-23(12-13-25)10-3-4-15-5-7-16(8-6-15)24(28)29;/h5-8,14,20,25H,3-4,9-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVGGQKNWAKOPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCN(CCCC2=CC=C(C=C2)[N+](=O)[O-])CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048374 | |
| Record name | Nifekalant hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130656-51-8 | |
| Record name | Nifekalant hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130656-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MS 551 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130656518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nifekalant hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NIFEKALANT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPP5R0MDQS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Navigating the In Vivo Journey of Nifekalant Hydrochloride: A Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifekalant hydrochloride, a potent class III antiarrhythmic agent, plays a crucial role in the management of life-threatening ventricular tachyarrhythmias. Its efficacy and safety profile are intrinsically linked to its behavior within the body—its absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of the in vivo pharmacokinetics and metabolism of Nifekalant is paramount for optimizing dosing regimens, predicting potential drug-drug interactions, and ensuring patient safety. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetic and metabolic profile of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound has been characterized in both human and animal models, revealing a drug with a relatively rapid onset of action and a short half-life. Intravenous administration is the primary route for this medication.
Human Pharmacokinetics
Studies in healthy human volunteers have elucidated key pharmacokinetic parameters of Nifekalant following intravenous administration. The drug exhibits a dose-proportional increase in systemic exposure.
Table 1: Quantitative Pharmacokinetic Parameters of this compound in Healthy Human Volunteers Following Intravenous Administration
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | CL (L/h/kg) | Vd (L/kg) | Reference |
| 0.3 mg/kg | 230.95 ± 54.02 | 0.08 | 209.90 ± 48.12 (AUC0-∞) | 1.55 ± 0.38 | 1.50 ± 0.35 | 3.40 ± 1.44 | [1] |
| 0.4 mg/kg | 358.62 ± 73.95 | 0.08 | 302.44 ± 50.19 (AUC0-∞) | 1.34 ± 0.19 | 1.35 ± 0.22 | 2.60 ± 0.35 | [1] |
| 0.15 mg/kg (loading) | - | - | - | - | 53.8 (CL) | 8.27 (Vc) | [2] |
| 0.3 mg/kg (loading) | - | - | - | - | 53.8 (CL) | 8.27 (Vc) | [2] |
| 0.5 mg/kg (loading) | - | - | - | - | 53.8 (CL) | 8.27 (Vc) | [2] |
| 0.4 mg/kg (loading) + 0.4 mg/kg/h (infusion) | 444.30 ± 88.12 (Css,max) | 1.60 ± 2.26 | 2627.33 ± 499.89 (AUC0-∞) | 1.35 ± 0.23 | 0.32 ± 0.06 | 0.61 ± 0.15 | [1] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; Vc: Volume of the central compartment; Css,max: Maximum steady-state concentration. Values are presented as mean ± standard deviation.
Animal Pharmacokinetics
Pharmacokinetic studies in animal models, primarily dogs and rats, have been instrumental in the preclinical development of Nifekalant. These studies provide valuable insights into its disposition and metabolic fate.
Table 2: Quantitative Pharmacokinetic Parameters of this compound in Animal Models Following Intravenous Administration
| Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | CL | Vd | Reference |
| Beagle Dog | 3.125 mg/kg | - | - | - | 0.47 - 0.72 | - | - | [3] |
| Rat | - | - | - | - | - | - | - | [3] |
Further quantitative data for rats were not available in the searched literature.
Metabolism of this compound
The biotransformation of this compound is a critical determinant of its duration of action and elimination from the body. The primary metabolic pathway for Nifekalant is glucuronide conjugation, which occurs predominantly in the liver.[4] This process involves the enzymatic addition of a glucuronic acid moiety to the drug molecule, rendering it more water-soluble and facilitating its excretion.
Glucuronidation Pathway
Glucuronidation is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes are primarily located in the endoplasmic reticulum of hepatocytes. The co-substrate for this reaction is uridine diphosphate glucuronic acid (UDPGA), which provides the glucuronic acid group. While the specific UGT isozymes responsible for Nifekalant glucuronidation have not been definitively identified in the available literature, the general mechanism is well-established.
Caption: Generalized pathway of Nifekalant glucuronidation.
Experimental Protocols
The following sections detail the methodologies employed in key in vivo pharmacokinetic studies and the analytical procedures for quantifying Nifekalant in biological matrices.
Human Pharmacokinetic Study Protocol
A representative experimental design for a human pharmacokinetic study of this compound is as follows:
-
Subjects: Healthy adult male and female volunteers.
-
Dosing:
-
Blood Sampling: Venous blood samples are collected at pre-dose and at multiple time points post-dose (e.g., 5, 10, 15, 30, 45 minutes, and 1, 2, 3, 4, 5, 6, 7 hours after administration).[1]
-
Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.[1]
-
Pharmacokinetic Analysis: Plasma concentrations of Nifekalant are determined using a validated analytical method (e.g., HPLC). Pharmacokinetic parameters are calculated using appropriate software (e.g., DAS 2.0).[1]
Caption: Workflow of a human pharmacokinetic study.
Animal Pharmacokinetic Study Protocol (Beagle Dogs)
A typical protocol for an in vivo pharmacokinetic study in beagle dogs involves:
-
Animals: Healthy adult male and female beagle dogs.
-
Dosing: A single intravenous dose of this compound (e.g., 3.125 mg/kg).
-
Blood Sampling: Blood samples are collected from a peripheral vein at pre-dose and at specified time points post-dose (e.g., 1, 5, 10, 20, 30 minutes, and 1, 1.5, 2, 3, 4, 5, 6, 7 hours).
-
Sample Processing: Blood is collected in heparinized tubes and centrifuged to obtain plasma, which is stored at -20°C or lower until analysis.
-
Pharmacokinetic Analysis: Plasma concentrations are quantified by a validated analytical method, and pharmacokinetic parameters are determined.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The quantification of Nifekalant in plasma is typically achieved using a validated reversed-phase high-performance liquid chromatography (HPLC) method with UV detection.
Table 3: Typical HPLC Method Parameters for Nifekalant Analysis in Human Plasma
| Parameter | Condition |
| Column | ODS3 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Ammonium acetate (0.1 mol/L) : Methanol : Acetonitrile (440:180:180, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270 nm |
| Internal Standard | Ornidazole |
| Linear Range | 5 - 1000 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Reference | [1] |
Sample Preparation for HPLC Analysis:
-
Acidification: To a 0.5 mL plasma sample, add an internal standard and acidify with hydrochloric acid.[3]
-
Liquid-Liquid Extraction: Extract the drug using an organic solvent such as ethyl acetate.[3]
-
Evaporation: The organic layer is separated and evaporated to dryness under a stream of nitrogen.[3]
-
Reconstitution: The residue is reconstituted in the mobile phase.[3]
-
Injection: An aliquot of the reconstituted sample is injected into the HPLC system.[3]
Caption: Workflow for HPLC sample preparation.
Conclusion
This technical guide has synthesized the available in vivo pharmacokinetic and metabolic data for this compound. The quantitative data presented in the tables provide a clear comparative summary of its pharmacokinetic profile in humans and animals. The detailed experimental protocols offer valuable guidance for researchers designing and conducting similar studies. The visualization of the glucuronidation pathway and experimental workflows aims to enhance the understanding of the core processes involved in the disposition of this important antiarrhythmic drug. Further research to identify the specific UGT isozymes involved in Nifekalant metabolism will be crucial for a more complete understanding of its biotransformation and for predicting potential drug-drug interactions with greater accuracy. This comprehensive knowledge base is essential for the continued safe and effective use of this compound in clinical practice and for the development of future antiarrhythmic therapies.
References
- 1. bioivt.com [bioivt.com]
- 2. Nifedipine kinetics in the rat and relationship between its serum concentrations and uterine and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aidic.it [aidic.it]
- 4. Nifekalant in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antiarrhythmic Effects of Nifekalant Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifekalant hydrochloride, initially known as MS-551, is a Class III antiarrhythmic agent developed and utilized in Japan for treating life-threatening ventricular tachyarrhythmias.[1] As a "pure" potassium channel blocker, its primary mechanism involves prolonging myocardial repolarization without significant effects on sodium or calcium channels, nor does it possess β-adrenergic activity.[1][2] This targeted electrophysiological profile makes it a subject of significant interest for researchers in cardiac electrophysiology and antiarrhythmic drug development. This technical guide provides an in-depth overview of the in vitro antiarrhythmic effects of Nifekalant, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism and relevant workflows.
Core Mechanism of Action
Nifekalant exerts its antiarrhythmic effect by modulating the activity of several key cardiac ion channels. Its principal action is the blockade of the rapid component of the delayed rectifier potassium current (I_Kr), which is crucial for Phase 3 repolarization of the cardiac action potential.[2][3] This current is conducted by channels encoded by the human-ether-a-go-go-related gene (hERG).[4]
By inhibiting I_Kr, Nifekalant delays potassium ion (K+) efflux during repolarization, leading to two critical outcomes:
-
Prolongation of the Action Potential Duration (APD): A longer repolarization phase extends the overall duration of the cardiomyocyte's electrical activity.[2]
-
Increase in the Effective Refractory Period (ERP): The myocyte remains unexcitable for a longer period, which helps to prevent premature electrical impulses from triggering re-entrant arrhythmias.[2][3]
While the blockade of I_Kr is primary, in vitro studies have shown Nifekalant to be a non-selective potassium channel blocker, also inhibiting the transient outward K+ current (I_to), the inward rectifier K+ current (I_K1), and the ATP-sensitive K+ current.[1] Notably, it does not affect the slowly activating delayed rectifier K+ channel (I_Ks) or sodium (Na+) and calcium (Ca2+) channels.[1][2]
Quantitative Electrophysiological Data
In vitro studies have quantified the effects of Nifekalant on various electrophysiological parameters. The data highlight its potency and specific interactions with cardiac ion channels.
| Parameter | Value | Model System / Conditions | Reference |
| HERG (I_Kr) Channel Inhibition | IC50: 7.9 µM | HERG channels expressed in Xenopus oocytes. | [4] |
| HERG (I_Kr) Channel Inhibition | IC50: 142.6 ± 13.1 nM | hERG channels expressed in HEK293 cells at room temperature. | [5] |
| Muscarinic Receptor Binding (Ki) | 27 mmol/L (Cardiac M2) | Receptor binding assay (specifics not detailed). | [1] |
| 74 mmol/L (Peripheral M3) | Receptor binding assay (specifics not detailed). | [1] | |
| minK Current | No inhibition observed | minK channels expressed in Xenopus oocyte system. | [1][4] |
Note: The reported Ki values for muscarinic receptors are in the millimolar range, suggesting a very low binding affinity.[1]
Key Experimental Protocols
The characterization of Nifekalant's in vitro effects relies on established electrophysiological techniques. The following sections detail the methodologies for two fundamental assays.
Protocol: HERG Channel Inhibition Assay
This assay is crucial for determining the potency of a compound in blocking the I_Kr current, a key indicator of potential Class III antiarrhythmic activity and proarrhythmic risk.
-
Objective: To determine the concentration-dependent inhibition of the hERG potassium channel by Nifekalant and calculate its IC50 value.
-
Model System: A cellular expression system, such as Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293), engineered to express hERG channels.[4][6]
-
Methodology: The whole-cell patch-clamp technique is employed.
-
Cell Culture: Cells expressing hERG channels are cultured under standard conditions.
-
Electrophysiology: A single cell is selected and a glass micropipette forms a high-resistance seal with the cell membrane. The patch of membrane is then ruptured to allow electrical access to the cell's interior.
-
Voltage Protocol: The cell membrane potential is clamped and stepped through a specific voltage protocol designed to elicit the characteristic hERG current. A common protocol involves a depolarizing step to activate the channels, followed by a repolarizing step where the peak tail current is measured.
-
Drug Application: After recording a stable baseline current, Nifekalant is applied to the cell at increasing concentrations. The effect on the hERG current is recorded at each concentration until a steady-state block is achieved.
-
Washout: The drug is washed out to observe any reversal of the channel block.
-
-
Data Analysis: The peak tail current at each concentration is measured and normalized to the baseline current. These values are plotted against the logarithm of the drug concentration to generate a dose-response curve, from which the IC50 (the concentration at which 50% of the current is inhibited) is calculated.
Protocol: Action Potential Duration (APD) Measurement
This protocol assesses the integrated effect of a drug on the entire cardiac action potential, providing a direct measure of its repolarization-prolonging effects.
-
Objective: To quantify the change in action potential duration at 90% repolarization (APD90) in cardiac tissue or isolated myocytes following the application of Nifekalant.
-
Model System: Isolated cardiac preparations such as ventricular myocytes from rabbits or guinea pigs, or Langendorff-perfused whole hearts.[1]
-
Methodology:
-
Tissue Preparation: Cardiomyocytes are enzymatically isolated, or a whole heart is excised and mounted on a Langendorff apparatus for retrograde perfusion with oxygenated physiological solution.
-
Electrophysiology: For isolated myocytes, the sharp microelectrode or patch-clamp (current-clamp mode) technique is used. For whole hearts, monophasic action potential (MAP) electrodes are placed on the ventricular epicardium.
-
Pacing: The preparation is electrically stimulated at a constant cycle length (e.g., 1 Hz) to ensure a stable baseline rhythm.
-
Baseline Recording: Action potentials are recorded under control conditions to establish a stable baseline APD90.
-
Drug Administration: Nifekalant is added to the perfusate or superfusate at a clinically relevant concentration.
-
Post-Drug Recording: Action potentials are recorded again after the drug effect has reached a steady state.
-
-
Data Analysis: The APD90 is measured from the recorded action potential waveforms before and after drug administration. The difference (ΔAPD90) represents the drug-induced prolongation of repolarization. The analysis often includes evaluating the "reverse use-dependence," where the APD prolongation is more pronounced at slower heart rates.[1]
Conclusion
In vitro studies conclusively demonstrate that this compound is a potent Class III antiarrhythmic agent whose primary mechanism is the blockade of the I_Kr potassium current. This action leads to a significant, concentration-dependent prolongation of the cardiac action potential duration. Its profile as a "pure" potassium channel blocker with minimal impact on other major cardiac ion channels distinguishes it from multi-channel blockers.[1] The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers investigating cardiac electrophysiology and developing novel antiarrhythmic therapies. Further research into its state-dependent binding (preferentially blocking open-state channels) and reverse use-dependent properties is critical for fully elucidating its clinical efficacy and safety profile.[1][4]
References
- 1. Nifekalant in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Nifekalant? [synapse.patsnap.com]
- 3. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 4. Inhibitory effect of the class III antiarrhythmic drug nifekalant on HERG channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. rupress.org [rupress.org]
Nifekalant Hydrochloride: An In-depth Technical Guide on its Impact on Cellular Repolarization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nifekalant hydrochloride is a potent Class III antiarrhythmic agent utilized primarily in Japan for the management of life-threatening ventricular tachyarrhythmias.[1] Its therapeutic effect is rooted in its ability to selectively modulate cardiac cellular repolarization. This technical guide provides a comprehensive overview of the core mechanisms of nifekalant, focusing on its electrophysiological effects, the methodologies used to elucidate these actions, and the resultant clinical implications. Quantitative data are systematically presented, and detailed experimental protocols are outlined to support further research and development in the field of cardiac electrophysiology.
Introduction
Cellular repolarization is a critical phase of the cardiac action potential, ensuring the coordinated contraction and relaxation of the heart muscle. Dysregulation of this process can lead to severe and often fatal arrhythmias. Class III antiarrhythmic drugs, including this compound, target specific ion channels involved in repolarization to restore normal cardiac rhythm. Nifekalant's primary mechanism involves the selective blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-à-go-go-related gene (hERG).[1][2] This action prolongs the action potential duration (APD) and the effective refractory period (ERP) of cardiac myocytes, thereby suppressing arrhythmogenic activity. Unlike some other antiarrhythmic agents, nifekalant exhibits minimal effects on sodium (Na+) and calcium (Ca2+) channels, contributing to a more targeted therapeutic profile.[1]
Mechanism of Action: Impact on Cellular Repolarization
The arrhythmogenic substrate in many cardiac disorders involves a shortening of the refractory period, which allows for the initiation and propagation of re-entrant circuits. Nifekalant counters this by prolonging the repolarization phase of the cardiac action potential.
Selective Blockade of the IKr/hERG Potassium Channel
The principal molecular target of nifekalant is the pore-forming subunit of the IKr potassium channel. By binding to and inhibiting this channel, nifekalant reduces the outward flow of potassium ions during phase 3 of the cardiac action potential. This net reduction in repolarizing current leads to a dose-dependent prolongation of the action potential duration.[1] Studies have shown that nifekalant has a higher binding affinity for the open state of the hERG channel.[2]
Electrophysiological Consequences
The direct consequence of IKr blockade by nifekalant is a significant prolongation of the APD and an increase in the effective refractory period in both atrial and ventricular tissues. This electrophysiological alteration makes the cardiac tissue less excitable and less susceptible to premature stimuli that can trigger arrhythmias. Furthermore, this prolongation of repolarization is manifested on the surface electrocardiogram (ECG) as a prolongation of the QT interval.
Quantitative Electrophysiological Data
The following tables summarize the quantitative effects of this compound on key electrophysiological parameters.
Table 1: In Vitro Potency of this compound
| Parameter | Species/Cell Line | Value | Reference(s) |
| IC50 for IKr/hERG Block | Xenopus oocytes | 7.9 µM | [2][3] |
| HEK293 cells | 142.6 ± 13.1 nM | [4] | |
| - | 70-145 nM | ||
| Ki for Cardiac M2 Receptors | - | 27 mmol/L | [3] |
| Ki for Peripheral M3 Receptors | - | 74 mmol/L | [3] |
Table 2: Effects of this compound on Action Potential Duration (APD)
| Tissue Type | Species | Concentration | APD Change | Reference(s) |
| Ventricular Myocytes | Canine | Data not available in search results | Data not available in search results | |
| Purkinje Fibers | Canine | Data not available in search results | Data not available in search results |
Table 3: Clinical Electrophysiological Effects of this compound
| Parameter | Condition | Dosage | Effect | Reference(s) |
| QTc Interval | Healthy Volunteers | Data not available in search results | Data not available in search results | |
| QT/QTc Interval | Post-Myocardial Infarction | Intravenous infusion | Significantly increased (p < 0.01) | |
| QT/QTc Interval | Short-QT Syndrome | Intravenous administration | Increased from 260/300 ms to 364/419 ms | |
| Ventricular ERP | Post-Myocardial Infarction | Intravenous infusion | Significantly increased | |
| Sinus Cycle Length | Post-Myocardial Infarction | Intravenous infusion | No significant change | |
| PR Interval | Post-Myocardial Infarction | Intravenous infusion | No significant change | |
| QRS Duration | Post-Myocardial Infarction | Intravenous infusion | No significant change |
Table 4: Comparative IC50 Values for IKr/hERG Blockade
| Compound | IC50 (nM) | Species/Cell Line | Reference(s) |
| Nifekalant | 142.6 ± 13.1 | HEK293 cells | [4] |
| Amiodarone | ~26 - 300 | Mammalian cell lines | [5] |
| Sotalol | Data not available in search results | Data not available in search results | |
| Dofetilide | 27.7 ± 5.5 | HEK293 cells | [4] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for IKr/hERG Current Measurement
This protocol is designed to measure the effect of nifekalant on the IKr/hERG current in a controlled in vitro setting.
-
Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions. Prior to recording, cells are dissociated into a single-cell suspension.
-
Solutions:
-
External Solution (in mM): 130 NaCl, 10 HEPES, 5 KCl, 1 MgCl2, 1 CaCl2, 12.5 dextrose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP; pH adjusted to 7.3 with KOH.
-
-
Voltage-Clamp Protocol:
-
Hold the cell membrane potential at -80 mV.
-
Apply a depolarizing step to +40 mV for a duration sufficient to activate the hERG channels.
-
A subsequent repolarizing ramp down to -80 mV over 100 ms is used to elicit the characteristic hERG tail current.
-
A brief hyperpolarizing step from -80 mV to -90 mV can be included to monitor cell input resistance.
-
This protocol is repeated at regular intervals (e.g., every 5 seconds) to establish a stable baseline current.
-
-
Drug Application: After establishing a stable baseline, this compound is perfused into the recording chamber at various concentrations. The steady-state block at each concentration is measured.
-
Data Analysis: The peak tail current amplitude in the presence of nifekalant is compared to the baseline current to determine the percentage of inhibition. An IC50 value is calculated by fitting the concentration-response data to the Hill equation.
In Vivo Programmed Ventricular Stimulation (PVS) for Arrhythmia Induction
This protocol is used to assess the antiarrhythmic efficacy of nifekalant in a whole-animal model.
-
Animal Model: A suitable animal model, such as a canine model of myocardial infarction, is often used as it recapitulates features of human ventricular arrhythmias.
-
Surgical Preparation: Under general anesthesia, multipolar electrode catheters are introduced into the right ventricle via a peripheral vein for stimulation and recording.
-
Stimulation Protocol:
-
A basic drive train of 8 stimuli (S1) is delivered at a fixed cycle length (e.g., 400 ms).
-
One to four extrastimuli (S2, S3, S4, S5) are introduced with progressively shorter coupling intervals until the ventricular effective refractory period is reached or a ventricular arrhythmia is induced.
-
The stimulation is performed from at least two different right ventricular sites (e.g., apex and outflow tract).
-
The endpoint is the induction of sustained ventricular tachycardia or fibrillation.
-
-
Drug Administration: Following baseline PVS, this compound is administered intravenously as a bolus followed by a continuous infusion.
-
Post-Drug Evaluation: The PVS protocol is repeated to determine if nifekalant suppresses the induction of ventricular arrhythmias. Changes in ventricular effective refractory period are also measured.
Visualizations
Signaling Pathway of Nifekalant Action
Caption: Nifekalant blocks the hERG channel, delaying repolarization and prolonging the action potential.
Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for assessing nifekalant's effect on hERG channels using patch-clamp.
Logical Relationship: IKr Blockade to Torsades de Pointes
Caption: The causal chain from IKr blockade by nifekalant to the potential risk of Torsades de Pointes.
Clinical Implications and Safety Profile
Nifekalant is a valuable therapeutic option for life-threatening ventricular arrhythmias, particularly in cases refractory to other treatments.[3] Its efficacy has been demonstrated in terminating ventricular tachycardia and fibrillation. However, its primary mechanism of action—prolongation of cardiac repolarization—is also responsible for its main safety concern: the risk of excessive QT prolongation, which can lead to the polymorphic ventricular tachycardia known as Torsades de Pointes (TdP).[3] Therefore, careful patient selection, monitoring of the QT interval, and maintenance of normal electrolyte levels (especially potassium) are crucial during nifekalant therapy.
Conclusion
This compound exerts its antiarrhythmic effect through the selective blockade of the IKr/hERG potassium channel, leading to a prolongation of cardiac repolarization. This mechanism is effective in treating life-threatening ventricular arrhythmias but also carries an inherent risk of proarrhythmia. A thorough understanding of its electrophysiological properties, supported by robust experimental data, is essential for its safe and effective clinical use and for the development of future antiarrhythmic therapies with improved safety profiles. This technical guide provides a foundational resource for researchers and clinicians working in the field of cardiac electrophysiology and antiarrhythmic drug development.
References
- 1. Association of QT interval-prolonging drugs with clinical trial eligibility in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. fda.report [fda.report]
- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Nifekalant Hydrochloride in Patch-Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifekalant hydrochloride is a Class III antiarrhythmic agent primarily utilized for the treatment of life-threatening ventricular arrhythmias.[1] Its mechanism of action involves the selective blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG).[2][1][3] This inhibition of IKr prolongs the cardiac action potential duration and the effective refractory period, thereby suppressing arrhythmogenesis.[2] Patch-clamp electrophysiology is the gold-standard technique for investigating the interaction of compounds like nifekalant with ion channels such as hERG.[2][4] These application notes provide a detailed protocol for studying the effects of this compound on hERG channels using the whole-cell patch-clamp technique.
Mechanism of Action
This compound is a potent and selective blocker of the hERG (Kv11.1) potassium channel.[2][3] This channel is crucial for the repolarization phase of the cardiac action potential.[5] By blocking the IKr current, nifekalant delays repolarization, leading to a prolongation of the QT interval on an electrocardiogram.[6][7] The blockade of hERG channels by nifekalant is state-dependent, showing a higher affinity for the open state of the channel, and is also frequency-dependent.[3][8][9]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's interaction with hERG channels as determined by patch-clamp studies.
| Parameter | Value | Cell Type | Experimental Conditions | Reference |
| IC50 for hERG Block | 7.9 µM | Xenopus oocytes | Whole-cell patch-clamp | [3][8][9] |
| IC50 for hERG Block | 144.92 ± 16.00 nM | HEK293 cells | Whole-cell patch-clamp | [10] |
| EC50 for Facilitation | 92.84 ± 7.71 nM | HEK293 cells | Whole-cell patch-clamp | [10] |
| Binding State Preference | Open state > Inactive state | Xenopus oocytes | Whole-cell patch-clamp | [3][8] |
| Voltage-dependence of block | Increased at more depolarized potentials | Xenopus oocytes | Whole-cell patch-clamp | [3][8] |
| Frequency-dependence of block | Inhibition increases with stimulation frequency | Xenopus oocytes | Whole-cell patch-clamp | [3][8] |
| Effect on Activation V1/2 | Negative shift of ~28 mV (at 10 µM) | HEK293 cells | Whole-cell patch-clamp | [11] |
Experimental Protocols
Cell Preparation
-
Cell Culture: Stably transfected Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells expressing the hERG channel are recommended.[5] Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) at 37°C in a 5% CO2 incubator.
-
Cell Dissociation: For patch-clamp experiments, detach cells from the culture dish using a non-enzymatic cell dissociation solution to ensure channel integrity. Gently triturate the cells to obtain a single-cell suspension.
-
Plating: Plate the dissociated cells onto glass coverslips at a low density suitable for patch-clamping. Allow cells to adhere for at least 1-2 hours before use.
Solutions
Extracellular (Bath) Solution (in mM):
| Component | Concentration |
| NaCl | 140 |
| KCl | 4 |
| CaCl2 | 2 |
| MgCl2 | 1 |
| HEPES | 10 |
| Glucose | 10 |
| Adjust pH to 7.4 with NaOH. |
Intracellular (Pipette) Solution (in mM):
| Component | Concentration |
| K-gluconate | 100 |
| KCl | 20 |
| MgCl2 | 1 |
| EGTA | 11 |
| HEPES | 10 |
| Mg-ATP | 4 |
| Adjust pH to 7.2 with KOH. |
This compound Stock Solution:
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in deionized water or an appropriate solvent. Further dilute the stock solution in the extracellular solution to achieve the desired final concentrations on the day of the experiment.
Whole-Cell Patch-Clamp Protocol
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Voltage-Clamp Protocol for IKr (hERG) Current:
-
Hold the membrane potential at -80 mV.
-
Apply a depolarizing step to +20 mV for 1-2 seconds to activate the hERG channels.
-
Repolarize the membrane to -50 mV to elicit the characteristic hERG tail current. This repolarizing step is crucial as the peak outward current during depolarization is often small due to rapid channel inactivation.
-
Repeat this protocol at a regular interval (e.g., every 10-15 seconds) to monitor the current stability.
-
-
Data Acquisition: Record the membrane currents using a patch-clamp amplifier and appropriate data acquisition software.
-
Nifekalant Application: After obtaining a stable baseline recording of the hERG current for several minutes, perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Data Analysis: Measure the peak amplitude of the hERG tail current before and after the application of nifekalant. The percentage of current inhibition can be calculated using the following formula: % Inhibition = (1 - (I_drug / I_control)) * 100 where I_drug is the peak tail current in the presence of nifekalant and I_control is the peak tail current before drug application.
-
Dose-Response Curve: To determine the IC50, apply a range of nifekalant concentrations cumulatively or to different cells and plot the percentage of inhibition against the logarithm of the drug concentration. Fit the data with a Hill equation.
Visualizations
Signaling Pathway of Nifekalant Action
Caption: Mechanism of Nifekalant's antiarrhythmic effect.
Experimental Workflow for Patch-Clamp Study
Caption: Workflow for a Nifekalant patch-clamp experiment.
References
- 1. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 2. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 3. Inhibitory effect of the class III antiarrhythmic drug nifekalant on HERG channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 5. fda.gov [fda.gov]
- 6. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellmicrosystems.com [cellmicrosystems.com]
- 8. Differential hERG ion channel activity of ultrasmall gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nifekalant in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application of Nifekalant in Langendorff-Perfused Heart Preparations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifekalant is a Class III antiarrhythmic agent primarily utilized for the management of life-threatening ventricular arrhythmias.[1] Its principal mechanism of action involves the blockade of the rapid component of the delayed rectifier potassium current (I_Kr), which leads to a prolongation of the cardiac action potential duration (APD) and the effective refractory period (ERP) in myocardial cells.[1] The Langendorff-perfused isolated heart preparation is a valuable ex vivo model for studying the direct cardiac effects of pharmacological agents like Nifekalant, independent of systemic neural and hormonal influences.[2][3] This document provides detailed application notes and protocols for investigating the electrophysiological effects of Nifekalant in Langendorff-perfused heart preparations.
Data Presentation
The following tables summarize the quantitative effects of Nifekalant on key electrophysiological parameters as reported in published studies.
Table 1: Concentration-Dependent Effects of Nifekalant on Action Potential Duration and Intracellular Calcium in Rat Trabeculae
| Nifekalant Concentration (µM) | Action Potential Duration (APD) Increase | Peak [Ca²⁺]i Increase | Developed Force Increase |
| 1 | Significant | Significant | Significant |
| 10 | Significant | Significant | Significant |
| 250 | Significant | Significant | Significant |
Data adapted from a study on rat intact trabeculae, which provides insights into the cellular effects of Nifekalant that are relevant to the Langendorff model.[4]
Table 2: Electrophysiological Effects of Nifekalant (10 µM) in Guinea Pig Langendorff-Perfused Hearts
| Parameter | Effect |
| Monophasic Action Potential Duration at 90% Repolarization (MAPD₉₀) | Prolonged |
| Effective Refractory Period (ERP) | Prolonged |
Data derived from a study investigating the effects of pH on Nifekalant's actions.[5]
Experimental Protocols
Preparation of Krebs-Henseleit Perfusion Solution
Objective: To prepare the physiological salt solution for retrograde perfusion of the isolated heart.
Materials:
-
NaCl
-
KCl
-
KH₂PO₄
-
MgSO₄·7H₂O
-
CaCl₂·2H₂O
-
NaHCO₃
-
D-Glucose
-
Heparin
-
Distilled, deionized water
-
Carbogen gas (95% O₂, 5% CO₂)
-
pH meter
-
0.22 µm filter
Procedure:
-
For 1 liter of Krebs-Henseleit solution, dissolve the following salts in approximately 900 mL of distilled, deionized water:
-
NaCl: 6.9 g
-
KCl: 0.35 g
-
KH₂PO₄: 0.16 g
-
MgSO₄·7H₂O: 0.29 g
-
NaHCO₃: 2.1 g
-
D-Glucose: 2.0 g
-
-
Separately dissolve CaCl₂·2H₂O (0.37 g) in a small volume of distilled water and then add it to the main solution to prevent precipitation.
-
Bring the final volume to 1 liter with distilled, deionized water.
-
Continuously bubble the solution with Carbogen gas for at least 20 minutes to achieve a pH of 7.4.
-
Just before use, filter the solution through a 0.22 µm filter to sterilize and remove any particulate matter.
-
Add heparin (e.g., 5 U/mL) to the initial buffer used for heart cannulation to prevent clotting.
Langendorff-Perfused Heart Preparation (Rodent Model)
Objective: To isolate and establish a retrogradely perfused heart preparation.
Materials:
-
Rodent (e.g., rat, guinea pig, rabbit)
-
Anesthetic (e.g., sodium pentobarbital)
-
Heparin
-
Surgical instruments (scissors, forceps, etc.)
-
Langendorff apparatus (including perfusion reservoir, water jacket for temperature control, bubble trap, and aortic cannula)
-
Krebs-Henseleit solution
-
Ice bath
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Administer heparin (e.g., 500 IU/kg, intraperitoneally) to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Carefully excise the heart and immediately place it in an ice-cold Krebs-Henseleit solution to arrest contractions and protect the myocardium.
-
Identify the aorta and carefully trim away excess tissue.
-
Mount the aorta onto the aortic cannula of the Langendorff apparatus.
-
Initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit solution at a constant pressure (e.g., 60-80 mmHg).
-
Ensure that the perfusion is free of air bubbles by using a bubble trap.
-
Allow the heart to stabilize for a period of 20-30 minutes. During this time, the heart should resume a regular, spontaneous rhythm. Key parameters such as heart rate, coronary flow, and left ventricular developed pressure (if measured) should be stable.
Administration of Nifekalant and Electrophysiological Recordings
Objective: To assess the concentration-dependent effects of Nifekalant on cardiac electrophysiology.
Materials:
-
Stabilized Langendorff-perfused heart
-
Nifekalant hydrochloride stock solution
-
Monophasic Action Potential (MAP) recording electrodes and amplifier
-
Pacing electrodes
-
Data acquisition system
Procedure:
-
Baseline Recordings:
-
Position MAP recording electrodes on the epicardial or endocardial surface of the ventricle to record stable monophasic action potentials.
-
If studying rate-dependent effects, place pacing electrodes on the right atrium or ventricle and pace the heart at a constant cycle length.
-
Record baseline MAPD (typically at 90% repolarization, MAPD₉₀) and ERP for at least 15-20 minutes to ensure stability. The ERP is determined by introducing premature stimuli after a train of regular paced beats.
-
-
Nifekalant Administration:
-
Prepare a stock solution of this compound in distilled water or an appropriate solvent.
-
Introduce Nifekalant into the perfusion solution at the desired final concentrations. This can be done by adding the drug directly to the perfusion reservoir or by using a syringe pump to infuse the drug into the perfusion line just before the aorta.
-
Administer Nifekalant in a cumulative, concentration-dependent manner (e.g., 0.1, 1, 10, 100 µM), allowing the heart to equilibrate at each concentration for 15-20 minutes before recording data.
-
-
Data Acquisition and Analysis:
-
Continuously record MAPs throughout the experiment.
-
At the end of each concentration equilibration period, measure MAPD₉₀ and ERP.
-
Analyze the data to determine the concentration-response relationship for Nifekalant's effects on these parameters.
-
Mandatory Visualizations
Caption: Nifekalant's mechanism of action on cardiac myocytes.
Caption: Experimental workflow for Nifekalant application.
References
- 1. What is the mechanism of Nifekalant? [synapse.patsnap.com]
- 2. Langendorff heart - Wikipedia [en.wikipedia.org]
- 3. The continuing evolution of the Langendorff and ejecting murine heart: new advances in cardiac phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of nifekalant, a class III anti-arrhythmic agent, on Ca2+ waves in rat intact trabeculae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of pH on nifekalant-induced electrophysiological change assessed in the Langendorff heart model of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Nifekalant as a Pharmacological Tool for Studying Ion Channel Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifekalant is a Class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization.[1][2] The protein responsible for conducting this current is the human Ether-à-go-go-Related Gene (hERG) potassium channel. Due to its specific action, Nifekalant serves as an invaluable pharmacological tool for investigating the function and pharmacology of IKr and hERG channels. It is particularly useful in studies of cardiac electrophysiology, arrhythmia models, and for screening the proarrhythmic potential of new chemical entities.[3][4]
These application notes provide an overview of Nifekalant's mechanism of action, its effects on various ion channels, and detailed protocols for its use in common experimental paradigms.
Mechanism of Action
Nifekalant's primary mechanism of action is the blockade of the hERG potassium channel, which conducts the IKr current.[2][4] This blockade prolongs the action potential duration (APD) and the effective refractory period (ERP) in cardiomyocytes, underlying its antiarrhythmic effect.[1][2] Nifekalant exhibits a higher binding affinity for the open state of the hERG channel and demonstrates voltage- and frequency-dependent block.[5] In addition to its blocking effect, Nifekalant can also "facilitate" hERG channel opening at low potentials by shifting the activation curve towards more hyperpolarized voltages.[6][7] While its primary target is IKr, Nifekalant has been reported to have effects on other potassium channels at higher concentrations, including the transient outward K+ current, the inward rectifier K+ current, and the ATP-sensitive K+ current.[3] It has minimal effects on sodium (Na+) and calcium (Ca2+) channels.[2]
Data Presentation: Nifekalant's Ion Channel Selectivity
The following table summarizes the inhibitory concentrations (IC50) of Nifekalant on various ion channels, providing a quantitative overview of its selectivity.
| Ion Channel | Current | Species/Cell Line | IC50 (µM) | Reference |
| hERG | IKr | Xenopus oocytes | 7.9 | [5] |
| hERG | IKr | HEK293 cells | 0.145 | [7][8] |
| minK | IKs | Xenopus oocytes | No inhibition | [5] |
Note: IC50 values can vary depending on the experimental conditions, including cell type, temperature, and the specific voltage protocol used.
Experimental Protocols
Here are detailed protocols for key experiments utilizing Nifekalant to study ion channel function.
Protocol 1: Electrophysiological Recording of hERG Current Inhibition using Whole-Cell Patch-Clamp
This protocol describes the measurement of Nifekalant's inhibitory effect on hERG channels expressed in a mammalian cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing hERG channels
-
Nifekalant hydrochloride stock solution (e.g., 10 mM in DMSO)
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH 7.2 with KOH)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Cell Preparation: Plate hERG-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution at a constant rate.
-
Whole-Cell Configuration: Approach a single, healthy-looking cell with the patch pipette and form a gigaohm seal. Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Voltage Protocol: To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2 seconds from a holding potential of -80 mV, followed by a repolarizing step to -50 mV for 2 seconds to record the peak tail current. Repeat this protocol at a regular interval (e.g., every 15 seconds).
-
Baseline Recording: Record stable baseline hERG currents for at least 3-5 minutes.
-
Nifekalant Application: Perfuse the recording chamber with the external solution containing the desired concentration of Nifekalant.
-
Data Acquisition: Continue recording the hERG currents until a steady-state block is achieved.
-
Washout: Perfuse with the control external solution to observe the reversal of the block.
-
Data Analysis: Measure the peak tail current amplitude before and after Nifekalant application. Calculate the percentage of inhibition for each concentration and fit the data to a Hill equation to determine the IC50 value.
Visualizations
Signaling Pathway of Nifekalant's Action on Cardiomyocyte Action Potential
Caption: Nifekalant blocks hERG channels, inhibiting IKr and prolonging the APD.
Experimental Workflow for IC50 Determination
Caption: A stepwise workflow for determining the IC50 of Nifekalant on hERG channels.
Logical Relationship of Nifekalant's Effects
Caption: The cascade of events from Nifekalant administration to its clinical effects.
References
- 1. [Pharmacological and clinical profile of nifekalant (shinbit injection), a class III antiarrhythmic drug] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Nifekalant? [synapse.patsnap.com]
- 3. Nifekalant in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Nifekalant used for? [synapse.patsnap.com]
- 5. Inhibitory effect of the class III antiarrhythmic drug nifekalant on HERG channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutational analysis of block and facilitation of HERG current by a class III anti-arrhythmic agent, nifekalant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Nifekalant's Effect on Cardiac Refractory Period
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for measuring the electrophysiological effects of Nifekalant, specifically its impact on the cardiac refractory period. Nifekalant is a Class III antiarrhythmic agent primarily utilized for the treatment of life-threatening ventricular arrhythmias.[1] Its principal mechanism of action involves the blockade of the rapid component of the delayed rectifier potassium current (I_Kr), which leads to a prolongation of the cardiac action potential duration and, consequently, an increase in the effective refractory period (ERP) of the myocardium.[1][2] Understanding and quantifying this effect is crucial for both preclinical and clinical research, as well as for the development of novel antiarrhythmic therapies.
Data Presentation: Nifekalant's Effect on Refractory Period
The following table summarizes the quantitative effects of intravenous Nifekalant on the atrial and ventricular effective refractory periods as documented in clinical studies.
| Parameter | Baseline (ms) | Post-Nifekalant (ms) | Change (%) | Patient Population | Reference |
| Atrial Effective Refractory Period (AERP) | 214 ± 27 | 242 ± 39 | +13.1% | 18 patients with paroxysmal atrial fibrillation | [2] |
| Ventricular Effective Refractory Period (VERP) | Not specified | Significantly increased | Not specified | 15 patients with healed myocardial infarction and inducible sustained ventricular tachycardia | [3] |
Signaling Pathway and Mechanism of Action
Nifekalant exerts its antiarrhythmic effect by specifically targeting and blocking the I_Kr potassium channels in cardiac myocytes. This blockade delays the repolarization phase of the cardiac action potential, leading to a longer action potential duration and an extended effective refractory period. This makes the cardiac tissue less susceptible to premature stimuli and helps to terminate and prevent re-entrant arrhythmias.[1][2]
Experimental Protocols
Protocol 1: Measurement of Atrial Effective Refractory Period (AERP) in a Clinical Setting
This protocol describes the methodology for measuring the AERP before and after the administration of Nifekalant in patients, typically during an electrophysiology study (EPS).[4]
1. Patient Preparation and Catheter Placement:
-
Patients should be in a fasting state and conscious sedation may be administered.[5]
-
Standard multi-electrode catheters are introduced via femoral venous access under local anesthesia.[5]
-
Catheters are positioned under fluoroscopic guidance at standard locations, including the high right atrium (HRA), His-bundle region, and coronary sinus.[5]
2. Baseline AERP Measurement:
-
Programmed electrical stimulation is performed from a specific atrial site, commonly the HRA.
-
A drive train of 8 paced beats (S1) at a fixed cycle length (e.g., 600 ms) is delivered.[6]
-
Following the drive train, a single premature stimulus (S2) is introduced at a coupling interval shorter than the anticipated AERP.
-
The S1-S2 coupling interval is then progressively increased in decrements of 10 ms until atrial capture is achieved.[6]
-
The AERP is defined as the longest S1-S2 coupling interval that fails to capture the atrium.[6]
-
Measurements should be repeated to ensure consistency.
3. Nifekalant Administration:
-
Nifekalant is administered intravenously. A common dosage regimen is a bolus injection of 0.2 mg/kg followed by a continuous infusion.[7][8]
-
The dosage may be adjusted based on the patient's clinical condition and response.[7]
4. Post-Nifekalant AERP Measurement:
-
After a sufficient time for the drug to exert its effect, the AERP measurement protocol (as described in step 2) is repeated.
-
The same pacing site and cycle lengths should be used to ensure comparability of the results.
5. Data Analysis:
-
The baseline and post-Nifekalant AERP values are recorded and compared.
-
Statistical analysis, such as a paired t-test, can be used to determine the significance of any observed changes.
Protocol 2: Measurement of Ventricular Effective Refractory Period (VERP)
This protocol outlines the procedure for measuring the VERP, which is particularly relevant for assessing Nifekalant's effect on ventricular arrhythmias.
1. Patient Preparation and Catheter Placement:
-
Similar to the AERP protocol, standard EPS catheter placement is performed. A quadripolar catheter is typically positioned at the right ventricular apex (RVA) for pacing and recording.
2. Baseline VERP Measurement:
-
Programmed ventricular stimulation is initiated from the RVA.
-
A drive train of 8 paced ventricular beats (S1) is delivered at a constant cycle length (e.g., 600 ms).
-
A premature ventricular stimulus (S2) is introduced after the last beat of the drive train.
-
The S1-S2 coupling interval is progressively decreased in 10 ms decrements from a point well outside the refractory period until the S2 stimulus fails to elicit a ventricular capture.
-
The VERP is defined as the longest S1-S2 coupling interval that does not result in a propagated ventricular depolarization.
-
The protocol can be repeated with the addition of second (S3) and third (S4) extrastimuli to assess changes in refractoriness under more aggressive pacing protocols.[3]
3. Nifekalant Administration:
-
Intravenous Nifekalant is administered as described in the AERP protocol.
4. Post-Nifekalant VERP Measurement:
-
The VERP measurement protocol is repeated after drug administration, ensuring identical pacing configurations.
5. Data Analysis:
-
Baseline and post-Nifekalant VERP values are compared to quantify the drug's effect on ventricular refractoriness.
Logical Relationship: Nifekalant, ERP, and Therapeutic Effect
The clinical utility of Nifekalant is directly linked to its ability to prolong the effective refractory period. This electrophysiological change disrupts the re-entrant circuits that sustain many tachyarrhythmias, thereby restoring normal sinus rhythm.
References
- 1. What is the mechanism of Nifekalant? [synapse.patsnap.com]
- 2. Effects of intravenous nifekalant, a class III antiarrhythmic drug, on atrial vulnerability parameters in patients with paroxysmal atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-arrhythmic efficacy of nifekalant hydrochloride, a pure class III anti-arrhythmic agent, in patients with healed myocardial infarction and inducible sustained ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiologic Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ideal Anesthetic Agent for Cardiac Electrophysiology Study and Catheter Ablation – A Pilot Study - Journal of Cardiac Critical Care TSS [jcardcritcare.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Nifekalant in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Ion Channel Modulators Using Nifekalant Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifekalant hydrochloride is a class III antiarrhythmic agent known for its potent and selective blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2] The hERG channel is critical for cardiac repolarization, and its inhibition can lead to QT interval prolongation, a potential risk for life-threatening arrhythmias.[3][4] Due to its well-characterized inhibitory effect on the rapid component of the delayed rectifier potassium current (IKr), Nifekalant serves as an essential positive control in high-throughput screening (HTS) campaigns designed to identify and characterize novel ion channel modulators.[1][5] Its minimal effects on other ion channels, such as sodium (Na+) and calcium (Ca2+) channels, make it a targeted reference compound for hERG-specific assays.[1]
These application notes provide detailed protocols for utilizing this compound in two common HTS platforms for identifying hERG modulators: a fluorescence-based thallium flux assay and an automated patch clamp assay.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Ion Channel/System | Comments |
| IC₅₀ | 7.9 µM | hERG (KCNH2) | Concentration-dependent block.[6] |
| Mechanism of Action | Blocks the rapid component of the delayed rectifier K+ current (IKr).[1] | hERG Potassium Channel | Prolongs the cardiac action potential.[1] |
| Selectivity | Minimal effects on Na+ and Ca2+ channels.[1] | Sodium and Calcium Channels | Targeted action on hERG reduces off-target effects.[1] |
| Binding Characteristics | Higher affinity for the open state of the hERG channel.[6] | hERG Potassium Channel | Exhibits voltage- and frequency-dependent block.[6] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: High-Throughput Thallium Flux Assay for hERG Channel Inhibitors
This protocol is adapted from the principles of the FluxOR™ Thallium Flux Assay and is suitable for a 384- or 1536-well plate format.[3][6][7]
1. Cell Culture and Plating:
-
Cell Line: Use a stable cell line expressing the hERG potassium channel, such as HEK293-hERG or CHO-hERG cells.[8][9][10]
-
Culture Medium: Culture cells in the recommended medium supplemented with the appropriate selection antibiotic to maintain hERG expression.
-
Plating: Seed the cells into black-walled, clear-bottom 384- or 1536-well assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO₂ overnight.
2. Dye Loading:
-
Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™ reagent) according to the manufacturer's instructions.
-
Remove the cell culture medium from the assay plates and add the dye-loading buffer to each well.
-
Incubate the plates at room temperature in the dark for 60-90 minutes to allow for dye loading.
3. Compound Addition:
-
Prepare serial dilutions of this compound (positive control) and test compounds in a suitable assay buffer. A typical starting concentration for Nifekalant is 100 µM with 1:3 serial dilutions.
-
Add the compound dilutions to the assay plates. Include wells with vehicle control (e.g., 0.5% DMSO) as a negative control.
-
Incubate the plates at room temperature for 10-20 minutes.
4. Thallium Stimulation and Signal Detection:
-
Prepare a stimulus buffer containing thallium sulfate and potassium sulfate. The final concentration of potassium will be used to depolarize the cells and open the hERG channels.
-
Place the assay plate into a kinetic plate reader (e.g., FLIPR or FDSS).
-
Set the instrument to record fluorescence (e.g., excitation ~480 nm, emission ~540 nm) at 1-second intervals.[3]
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the stimulus buffer to all wells simultaneously using the instrument's integrated fluidics.
-
Continue to record the fluorescence signal for at least 120 seconds.
5. Data Analysis:
-
The influx of thallium through open hERG channels will lead to an increase in fluorescence.
-
Calculate the rate of fluorescence increase or the peak fluorescence intensity for each well.
-
Normalize the data to the vehicle control (100% activity) and a high concentration of Nifekalant (0% activity).
-
Generate dose-response curves and calculate IC₅₀ values for the test compounds and Nifekalant.
Protocol 2: Automated Patch Clamp Assay for hERG Channel Modulators
This protocol provides a general workflow for using an automated patch clamp system (e.g., Patchliner®, QPatch) to validate hits from the primary screen.[11][12][13]
1. Cell Preparation:
-
Cell Line: Use a CHO or HEK293 cell line stably expressing the hERG channel.
-
Cell Culture: Culture cells to 70-90% confluency.
-
Cell Suspension: On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution. Resuspend the cells in the appropriate external solution for the automated patch clamp system at the manufacturer's recommended density.
2. Instrument Setup:
-
Chip Preparation: Prime and prepare the planar patch clamp chips according to the manufacturer's protocol.
-
Solutions: Prepare the internal and external solutions.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution (in mM): 120 KF, 20 KCl, 10 HEPES, 10 EGTA; pH 7.2 with KOH.
-
-
Compound Plate: Prepare a compound plate with serial dilutions of test compounds and this compound as a positive control.
3. Electrophysiological Recording:
-
Cell Capture and Sealing: Initiate the automated protocol for cell capture and formation of a giga-ohm seal.
-
Whole-Cell Configuration: Establish the whole-cell configuration.
-
Voltage Protocol: Apply a voltage protocol to elicit hERG currents. A typical protocol involves:
-
Holding potential of -80 mV.
-
Depolarizing step to +20 mV for 1-2 seconds to activate and inactivate the channels.
-
Repolarizing step to -50 mV to record the peak tail current, which reflects the hERG current.
-
-
Compound Application: After establishing a stable baseline recording, apply the test compounds and Nifekalant at various concentrations. Allow for sufficient incubation time for the drug to reach equilibrium.
4. Data Analysis:
-
Measure the peak tail current amplitude in the presence of each compound concentration.
-
Normalize the current inhibition to the baseline current.
-
Generate concentration-response curves and calculate the IC₅₀ values using appropriate fitting algorithms.
-
The data obtained from the automated patch clamp assay serves as the "gold standard" for confirming the activity and potency of hERG modulators.[14]
References
- 1. What is the mechanism of Nifekalant? [synapse.patsnap.com]
- 2. This compound, a novel class III antiarrhythmic agent, suppressed postoperative recurrent ventricular tachycardia in a patient undergoing coronary artery bypass grafting and the Dor approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FluxORTM Thallium Assay - Creative Bioarray [acroscell.creative-bioarray.com]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. aurorabiomed.com [aurorabiomed.com]
- 10. criver.com [criver.com]
- 11. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. doaj.org [doaj.org]
- 14. aurorabiomed.com.cn [aurorabiomed.com.cn]
Troubleshooting & Optimization
troubleshooting variability in Nifekalant electrophysiology data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in Nifekalant electrophysiology data. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Nifekalant and what is its primary mechanism of action in cardiac electrophysiology?
Nifekalant is a Class III antiarrhythmic agent primarily used for the treatment of life-threatening ventricular arrhythmias.[1][2] Its main mechanism of action is the selective inhibition of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG).[1][3] This inhibition prolongs the cardiac action potential duration (APD) and the effective refractory period, thereby suppressing arrhythmogenic activity.[1]
Q2: What are the known electrophysiological effects of Nifekalant?
Nifekalant exhibits concentration-dependent, voltage-dependent, and frequency-dependent blockade of hERG channels.[3] It has a higher affinity for the open and inactivated states of the channel.[3] A key characteristic of Nifekalant is its "reverse use-dependence," where its blocking effect is more pronounced at slower heart rates. The primary observable effect on an electrocardiogram (ECG) is QT interval prolongation.[2]
Q3: What are the most common sources of variability in Nifekalant electrophysiology data?
Variability in Nifekalant electrophysiology data can arise from several factors, including:
-
Experimental Conditions: Temperature, external potassium (K+) concentration, and pH of recording solutions.[4][5][6]
-
Cellular Factors: The type of cell system used (e.g., Xenopus oocytes, HEK293, CHO cells), cell passage number, and health of the cells.[7]
-
Patch-Clamp Technique: Seal resistance, series resistance, and current rundown.[8][9]
-
Voltage Protocol: The specific voltage clamp protocol used can significantly influence the observed IC50 values.[10][11]
Troubleshooting Guides
Issue 1: High Variability in Nifekalant IC50 Values
Q: My calculated IC50 value for Nifekalant block of hERG channels is inconsistent with published data or varies significantly between experiments. What could be the cause?
A: Variability in IC50 values is a common issue and can be attributed to several factors. Use the following checklist to troubleshoot:
-
Temperature Fluctuations: Nifekalant's potency can be temperature-sensitive.[12] Ensure your experimental temperature is stable and consistent, ideally at or near physiological temperature (35-37°C).[11][13][14]
-
External Potassium Concentration: The concentration of K+ in the extracellular solution can alter hERG channel gating and pharmacology.[4][5] While some studies suggest that external K+ concentration does not directly modulate Nifekalant block, it can affect the overall health and stability of the cells and the magnitude of the hERG current, indirectly impacting results.[15] It is crucial to maintain a consistent and reported K+ concentration, typically between 4-5 mM.
-
Voltage Protocol: The voltage protocol used to elicit hERG currents significantly impacts the state of the channel (resting, open, inactivated) and, therefore, the apparent potency of state-dependent blockers like Nifekalant. Ensure you are using a standardized protocol, such as the FDA-recommended step-ramp protocol for CiPA studies.[10][11]
-
Cell Culture Conditions:
-
Cell Line: Different cell lines (e.g., HEK293 vs. CHO) can exhibit different biophysical properties of the expressed hERG channels, leading to variations in IC50 values.[7]
-
Passage Number: High passage numbers can lead to genetic drift and altered ion channel expression and function.[16] It is recommended to use cells within a defined, low passage number range.
-
-
Compound Stability and Concentration: Ensure the Nifekalant stock solution is properly stored and that the final concentrations in your experiments are accurate.
Issue 2: Unstable hERG/IKr Current Recordings
Q: I am observing a continuous decline (rundown) or instability in my hERG current recordings even before applying Nifekalant. How can I improve the stability?
A: Current rundown is a common challenge in whole-cell patch-clamp recordings. Here are some steps to mitigate it:
-
Intracellular Solution Composition:
-
ATP and GTP: Ensure your intracellular solution contains Mg-ATP (typically 2-5 mM) and GTP (typically 0.1-0.5 mM) to support cellular metabolism and prevent rundown of IKr.
-
Fluoride: While sometimes used to improve seal resistance in automated patch-clamp, fluoride in the intracellular solution can affect some ion channels. Consider using fluoride-free internal solutions for manual patch-clamp.
-
-
Perforated Patch-Clamp: If rundown persists with conventional whole-cell, consider using the perforated patch-clamp technique (with agents like amphotericin B or gramicidin). This method keeps the cytoplasm intact, reducing rundown.
-
Recording Quality:
-
Seal Resistance: Aim for a high seal resistance (>1 GΩ) to minimize leak currents, which can contribute to instability.[10][11][14]
-
Series Resistance: Keep the series resistance as low as possible (ideally <10 MΩ) and compensate for at least 80% of it to ensure good voltage control.[8][9][13] Monitor series resistance throughout the experiment; a significant change (>20%) may indicate an unstable recording.
-
-
Cell Health: Use healthy, properly cultured cells. Avoid overgrown or starved cells.
Issue 3: Difficulty Obtaining High-Resistance Seals
Q: I am struggling to form a stable gigaseal (>1 GΩ) on my cells for patch-clamp recordings. What can I do?
A: Achieving a high-resistance seal is critical for high-quality recordings. Here are some troubleshooting tips:
-
Pipette Fabrication and Polishing:
-
Use high-quality borosilicate glass capillaries.
-
Ensure your pipette puller settings are optimized to produce pipettes with the appropriate resistance (typically 4-8 MΩ for whole-cell recordings).
-
Fire-polish the pipette tip to smooth the opening, which can improve sealing.
-
-
Solutions and Cell Preparation:
-
Filter all solutions (extracellular and intracellular) to remove particulate matter.
-
Ensure the surface of the bath solution is clean.
-
Apply positive pressure to the pipette as it approaches the cell to keep the tip clean.
-
-
Cell Health and Morphology: Healthy, adherent cells with a smooth membrane are easier to seal onto.
-
Mechanical Stability: Minimize vibrations by using an anti-vibration table and ensuring all components of the rig are securely fastened.
Data Presentation
Table 1: Nifekalant IC50 Values for hERG Block Under Various Experimental Conditions
| Cell Type | Temperature (°C) | Voltage Protocol | IC50 (µM) | Reference |
| Xenopus oocytes | Not Specified | Not Specified | 7.9 | [3] |
| HEK293 cells | Room Temperature | Not Specified | 142.6 ± 13.1 | [7] |
| Xenopus oocytes | Room Temperature | Not Specified | 16.6 ± 2.4 | [7] |
| Not Specified | Not Specified | Not Specified | ~0.07-0.145 | [17] |
Table 2: Recommended Patch-Clamp Parameters for hERG Channel Recordings
| Parameter | Recommended Value | Rationale |
| Seal Resistance (Rseal) | > 1 GΩ | Minimizes leak currents and improves signal-to-noise ratio.[10][11][14] |
| Series Resistance (Rs) | < 10 MΩ | Ensures good voltage control and minimizes voltage errors.[8][9] |
| Rs Compensation | > 80% | Corrects for voltage errors introduced by the series resistance.[8][9][13] |
| Whole-Cell Capacitance | Cell-dependent | Provides an estimate of cell size. |
| Input Resistance | > 300 MΩ (cell-dependent) | Indicates cell health and seal quality. |
Experimental Protocols
Manual Patch-Clamp Protocol for Assessing Nifekalant Block of hERG Channels
This protocol is a general guideline and may require optimization for specific cell lines and equipment.
-
Cell Preparation:
-
Plate hERG-expressing cells (e.g., HEK293 or CHO) onto glass coverslips 24-48 hours before the experiment.
-
Use cells at a low passage number and ensure they are healthy and not overly confluent.
-
-
Solution Preparation:
-
Extracellular Solution (mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Intracellular Solution (mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
Filter both solutions on the day of the experiment.
-
-
Pipette Preparation:
-
Pull pipettes from borosilicate glass to a resistance of 4-8 MΩ when filled with intracellular solution.
-
Fire-polish the pipette tip.
-
-
Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage.
-
Perfuse with extracellular solution at a constant rate.
-
Maintain the temperature at 35-37°C using an in-line heater and a temperature controller.[13][14]
-
Approach a cell with a pipette under positive pressure.
-
Once the pipette touches the cell, release the positive pressure to form a gigaseal.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before recording.
-
-
Voltage Protocol and Data Acquisition:
-
Drug Application:
-
Establish a stable baseline recording in the vehicle control solution.
-
Apply increasing concentrations of Nifekalant, allowing the current to reach a steady-state at each concentration.
-
Perform a final washout with the control solution.
-
Visualizations
Caption: Experimental workflow for Nifekalant electrophysiology.
Caption: Troubleshooting logic for Nifekalant data variability.
Caption: Nifekalant's mechanism of action on cardiac repolarization.
References
- 1. What is the mechanism of Nifekalant? [synapse.patsnap.com]
- 2. Nifekalant in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of the class III antiarrhythmic drug nifekalant on HERG channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Pharmacological inhibition of the hERG potassium channel is modulated by extracellular but not intracellular acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rupress.org [rupress.org]
- 8. Optimal Pipette Resistance, Seal Resistance, and Zero-Current Membrane Potential for Loose Patch or Breakthrough Whole-Cell Recording in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Series resistance errors in whole cell voltage clamp measured directly with dual patch-clamp recordings: not as bad as you think - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. Assessment of temperature-induced hERG channel blockade variation by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 14. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]
- 15. researchgate.net [researchgate.net]
- 16. biocompare.com [biocompare.com]
- 17. Structural modeling of hERG channel–drug interactions using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nifekalant Hydrochloride and Serum Potassium Interactions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of serum potassium levels on the efficacy and safety of Nifekalant Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a Class III antiarrhythmic agent.[1][2] Its primary mechanism of action is the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG).[2][3] This inhibition of potassium channels leads to a prolongation of the cardiac action potential duration (APD) and the effective refractory period of the myocardium. These actions help to stabilize cardiac electrical activity and suppress life-threatening ventricular arrhythmias such as ventricular tachycardia and ventricular fibrillation.[1][2]
Q2: How do serum potassium levels affect the efficacy of Nifekalant?
A2: Serum potassium levels are a critical determinant of Nifekalant's efficacy and safety. Low serum potassium levels (hypokalemia) can reduce the effectiveness of Nifekalant and significantly increase the risk of proarrhythmic events, most notably Torsades de Pointes (TdP).[1] Conversely, maintaining normal to high-normal potassium levels is crucial for optimizing the antiarrhythmic effects of Nifekalant and minimizing adverse events. It has been proposed that serum potassium levels should be maintained above 4.0 mmol/L during Nifekalant administration.[1]
Q3: What is the clinical recommendation for potassium monitoring during Nifekalant administration?
A3: Due to the significant risk of TdP associated with hypokalemia, frequent monitoring of the QT interval and serum potassium levels is essential during Nifekalant infusion.[1] It is recommended to maintain serum potassium concentrations above 4.0 mmol/L.[1] In some clinical scenarios, potassium levels have been maintained between 5.0 and 5.5 mmol/L to ensure patient safety.
Q4: Can Nifekalant be used in patients with renal impairment?
A4: Yes, but with caution and dose adjustment. A significant portion of Nifekalant is excreted unchanged in the urine. In patients with renal failure, the dosage must be adjusted to avoid drug accumulation and potential toxicity.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpected QT Prolongation or Torsades de Pointes (TdP) | Hypokalemia: Low serum potassium is a major risk factor for Nifekalant-induced TdP.[1] | 1. Immediately assess serum potassium levels. 2. Correct hypokalemia promptly. It is recommended to maintain serum potassium above 4.0 mmol/L.[1] 3. Discontinue Nifekalant infusion if TdP occurs. 4. Consider magnesium sulfate administration for TdP. |
| Reduced Antiarrhythmic Efficacy | Suboptimal Serum Potassium Levels: Even in the absence of overt hypokalemia, potassium levels at the lower end of the normal range may suboptimally support Nifekalant's action. | 1. Ensure serum potassium is in the high-normal range (e.g., >4.0 mmol/L). [1] 2. Re-evaluate the Nifekalant dosage and the patient's clinical condition. |
| Variable Drug Effect | Fluctuations in Heart Rate: Nifekalant exhibits reverse use-dependent properties, meaning its action potential-prolonging effect is more pronounced at slower heart rates.[1] | 1. Monitor heart rate closely. 2. Be aware that the risk of excessive QT prolongation may increase with a decrease in heart rate. |
Data on Nifekalant Efficacy and Potassium
| Serum Potassium Level | Expected Impact on Nifekalant Efficacy & Safety | Clinical Recommendation |
| < 3.5 mmol/L (Hypokalemia) | Increased risk of Torsades de Pointes (TdP), potentially reduced antiarrhythmic efficacy. | Strongly contraindicated. Correct potassium levels before and during Nifekalant administration. |
| 3.5 - 4.0 mmol/L | Suboptimal for safety; increased risk of proarrhythmia still present. | Close monitoring required. Aim for higher end of this range or above. |
| > 4.0 mmol/L | Optimal for both safety and efficacy. Reduced risk of TdP. | Recommended target range for Nifekalant administration. [1] |
| 5.0 - 5.5 mmol/L | May provide an additional margin of safety in high-risk patients. | Considered in some clinical practices for enhanced safety. |
Experimental Protocols
In Vitro Assessment of Nifekalant's Effect on IKr Current at Varying Extracellular Potassium Concentrations
This protocol provides a generalized framework for assessing the impact of extracellular potassium on the IKr blocking properties of Nifekalant using the whole-cell patch-clamp technique in a cell line stably expressing the hERG channel.
1. Cell Culture:
-
Culture hERG-expressing cells (e.g., HEK293 or CHO cells) under standard conditions.
-
Passage cells regularly to maintain optimal health and channel expression.
2. Solutions and Reagents:
-
External Solution (Normal K+): Containing (in mmol/L): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.
-
External Solutions (Varying K+): Prepare a series of external solutions with varying KCl concentrations (e.g., 2.5, 4.0, 5.5, 7.0 mmol/L), adjusting the NaCl concentration to maintain osmolarity.
-
Internal (Pipette) Solution: Containing (in mmol/L): KCl 130, MgCl2 1, EGTA 5, HEPES 10, Mg-ATP 5; pH adjusted to 7.2 with KOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution in an appropriate solvent (e.g., water or DMSO) and make serial dilutions to achieve the desired final concentrations.
3. Electrophysiological Recording:
-
Isolate single cells for recording.
-
Use a patch-clamp amplifier and data acquisition system.
-
Form a gigaseal and establish a whole-cell configuration.
-
Perfuse the cell with the normal K+ external solution to establish a baseline IKr recording.
4. Voltage Clamp Protocol:
-
Hold the cell at a holding potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.
-
Repolarize to -50 mV to record the peak tail current, which represents the IKr.
-
Repeat this protocol at a steady frequency (e.g., every 10-15 seconds).
5. Experimental Procedure:
-
Baseline Recording: Record stable IKr tail currents in the normal K+ (4 mmol/L) external solution.
-
Application of Nifekalant: Perfuse the cell with a known concentration of Nifekalant in the normal K+ solution and record the inhibition of the IKr tail current until a steady-state block is achieved.
-
Varying Extracellular K+:
-
Wash out the drug with the normal K+ solution.
-
Perfuse the cell with an external solution containing a different K+ concentration (e.g., 2.5 mmol/L).
-
Once the baseline IKr in the new K+ concentration is stable, apply the same concentration of Nifekalant.
-
Repeat this process for each desired extracellular K+ concentration.
-
6. Data Analysis:
-
Measure the peak tail current amplitude before and after Nifekalant application at each K+ concentration.
-
Calculate the percentage of IKr block for each condition.
-
Plot the concentration-response curves for Nifekalant at each K+ level to determine if the IC50 value is altered.
Visualizations
Caption: Nifekalant's mechanism of action and the influence of potassium.
Caption: Troubleshooting workflow for Nifekalant experiments.
References
- 1. Nifekalant in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Nifekalant? [synapse.patsnap.com]
- 3. Inhibitory effect of the class III antiarrhythmic drug nifekalant on HERG channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Nifekalant and Dofetilide on hERG Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of two Class III antiarrhythmic drugs, Nifekalant and Dofetilide, on the human Ether-à-go-go-Related Gene (hERG) potassium channel. Understanding the distinct interactions of these drugs with the hERG channel is critical for assessing their therapeutic efficacy and proarrhythmic potential. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of experimental workflows and proposed mechanisms of action.
Quantitative Data Summary
The inhibitory potency of Nifekalant and Dofetilide on the hERG channel has been evaluated in various experimental systems. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency. It is important to note that these values can vary depending on the expression system used (e.g., Xenopus oocytes or Human Embryonic Kidney (HEK) 293 cells) and the specific experimental conditions.
| Drug | Parameter | Value | Expression System | Reference |
| Nifekalant | IC50 | 7.9 µM | Xenopus oocytes | [cite: ] |
| IC50 | 142.6 ± 13.1 nM | HEK293 cells | ||
| EC50 (Facilitation) | 92.84 ± 7.71 nM | HEK293 cells | ||
| Dofetilide | IC50 | 12 ± 2 nM | HEK293 cells | [1] |
| IC50 | 0.32 ± 0.04 µM | Xenopus oocytes | ||
| Kd | 22.3 ± 2.53 nM | HEK293 cell membranes | [2] | |
| Kd | 99.6 nM | SHSY5Y cells | ||
| Kd | 102.9 nM | HEK293 cells |
Comparative Analysis of hERG Channel Interactions
Nifekalant and Dofetilide, while both potent hERG channel blockers, exhibit distinct mechanisms of action, kinetics, and state-dependent interactions.
State-Dependent Block:
-
Nifekalant: Primarily demonstrates a higher binding affinity for the open state of the hERG channel. This means it is most effective when the channel is actively conducting potassium ions.
-
Dofetilide: Exhibits a more complex interaction, binding with high affinity to both the open and inactivated states of the hERG channel.[3] This trapping within the inactivated state contributes to its slow dissociation from the channel.
Kinetics of Block:
-
Nifekalant: Characterized by a rapid onset of blockade and a slow recovery from the block.
-
Dofetilide: Displays a slow onset of block and a very slow offset or recovery.[1][4] This slow dissociation is a key feature of its pharmacological profile.
Frequency Dependence:
-
Nifekalant: Inhibits hERG channels in a frequency-dependent manner.
-
Dofetilide: The block by dofetilide is largely frequency-independent due to its very slow unbinding at negative potentials.[4]
Unique Effect of Nifekalant: Facilitation
A significant difference between the two drugs is that Nifekalant can induce a "facilitation" of the hERG current. This phenomenon involves an increased current amplitude at low-voltage depolarizations following a strong depolarizing pulse.[5] This effect is not observed with Dofetilide and is thought to potentially reduce the proarrhythmic risk of Nifekalant by providing a "repolarization reserve".[5] The facilitation is concentration-dependent and is believed to result from a leftward shift in the voltage-dependence of channel activation.[5]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of Nifekalant and Dofetilide on hERG channels.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard method for directly measuring the ion currents flowing through hERG channels and assessing the effects of drugs.
-
Cell Preparation: Human Embryonic Kidney (HEK) 293 cells or Xenopus oocytes are heterologously expressing the hERG channel. Cells are cultured and prepared on coverslips for recording.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Voltage-Clamp Protocols:
-
IC50 Determination: Cells are held at a holding potential of -80 mV. A depolarizing step to +20 mV for 1-2 seconds is applied to activate and then inactivate the channels, followed by a repolarizing step to -50 mV to measure the peak tail current. This protocol is repeated at regular intervals in the absence and presence of increasing concentrations of the test compound.
-
State-Dependence Assessment: To assess block of the open state, drugs are applied during a sustained depolarization. To assess block of the inactivated state, a pre-pulse to a positive potential (e.g., +40 mV) is used to induce inactivation before the drug is applied.
-
Facilitation Protocol (for Nifekalant): A conditioning pre-pulse to a strongly depolarized potential (e.g., +60 mV for 4 seconds) is applied. The effect on the subsequent hERG current elicited by a test pulse to a lower voltage (e.g., -50 mV) is then measured.[5]
-
-
Data Analysis: The peak tail current amplitude is measured and plotted against the drug concentration to determine the IC50 value using a Hill equation fit. The kinetics of block onset and offset are determined by fitting the time course of current inhibition and recovery to exponential functions.
Radioligand Binding Assay
This method provides a high-throughput means to assess the binding affinity of compounds to the hERG channel.
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the hERG channel.
-
Assay Buffer (in mM): 50 HEPES, 10 KCl, 1 MgCl2 (pH 7.4).
-
Radioligand: [3H]dofetilide is commonly used as the radioligand.[2][6]
-
Procedure:
-
hERG-containing membranes are incubated with a fixed concentration of [3H]dofetilide and varying concentrations of the unlabeled test compound (Nifekalant or Dofetilide).
-
The reaction is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]dofetilide (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. High affinity open channel block by dofetilide of HERG expressed in a human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A High-Throughput Binding Assay for HERG | Springer Nature Experiments [experiments.springernature.com]
- 3. Frontiers | Quantitative Comparison of Effects of Dofetilide, Sotalol, Quinidine, and Verapamil between Human Ex vivo Trabeculae and In silico Ventricular Models Incorporating Inter-Individual Action Potential Variability [frontiersin.org]
- 4. Comparison of kinetic properties of quinidine and dofetilide block of HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facilitation of hERG Activation by Its Blocker: A Mechanism to Reduce Drug-Induced Proarrhythmic Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The [3H]dofetilide binding assay is a predictive screening tool for hERG blockade and proarrhythmia: Comparison of intact cell and membrane preparations and effects of altering [K+]o - PubMed [pubmed.ncbi.nlm.nih.gov]
Nifekalant's Mechanism of Action: A Comparative Analysis with Other Class III Antiarrhythmic Agents
A deep dive into the electrophysiological properties of Nifekalant and its counterparts reveals a spectrum of activity, from highly selective potassium channel blockade to broad multi-channel inhibition. This guide provides a comprehensive comparison of Nifekalant with other prominent Class III antiarrhythmic drugs—amiodarone, sotalol, dofetilide, and ibutilide—supported by experimental data to elucidate their distinct mechanisms of action.
Class III antiarrhythmic drugs primarily exert their effect by blocking potassium channels involved in the repolarization phase of the cardiac action potential. This action prolongs the action potential duration (APD) and the effective refractory period (ERP) of cardiac myocytes, thereby terminating and preventing re-entrant arrhythmias. While this fundamental mechanism unites them, significant differences in their selectivity for various ion channels lead to distinct electrophysiological profiles, clinical efficacies, and safety concerns.
Differentiating Mechanisms within Class III
Nifekalant, a drug primarily used in Japan, is distinguished as a relatively pure and selective blocker of the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene.[1][2] This selectivity is believed to contribute to its potent effect on APD prolongation with minimal impact on other cardiac ion channels, such as sodium (Na+) and calcium (Ca2+) channels.[1]
In contrast, other Class III agents exhibit a broader spectrum of activity:
-
Amiodarone: Known as a multi-channel blocker, amiodarone's antiarrhythmic effects stem from the inhibition of not only potassium channels (IKr and IKs) but also sodium and calcium channels. Additionally, it possesses non-competitive alpha- and beta-adrenergic blocking properties.[3][4][5][6]
-
Sotalol: This drug combines Class III activity (IKr blockade) with non-selective beta-adrenergic blockade (Class II activity).[7][8][9][10][11] Its beta-blocking properties contribute to slowing the heart rate and reducing myocardial oxygen demand.
-
Dofetilide: Similar to Nifekalant, dofetilide is a highly potent and selective blocker of the IKr current.[12][13][14][15] This selectivity makes it a "pure" Class III agent.
-
Ibutilide: Ibutilide's mechanism is unique as it not only blocks the IKr current but also enhances the late inward sodium current (INa-L). This dual action contributes to its rapid effect on prolonging the APD.
Quantitative Comparison of Electrophysiological Effects
The following tables summarize the available quantitative data from preclinical and clinical studies, comparing the effects of Nifekalant and other Class III antiarrhythmics on key electrophysiological parameters.
Table 1: Comparative Potency on Cardiac Ion Channels (IC50 values)
| Drug | IKr (hERG) | IKs | ICa-L | INa |
| Nifekalant | Potent Blocker (Specific IC50 not available in comparative studies) | Minimal Effect | Minimal Effect | Minimal Effect |
| Amiodarone | 9.8 µM | Potent Blocker | Blocker | Blocker[6] |
| Sotalol | 35-121 µM[9] | Blocker | No significant effect | No significant effect |
| Dofetilide | 12-35 nM[14][15] | >100 µM | >100 µM | >100 µM |
| Ibutilide | 20-50 nM | Minimal Effect | Minimal Effect | Enhances INa-L |
Note: IC50 values can vary depending on the experimental conditions and cell types used.
Table 2: Comparative Effects on Action Potential Duration (APD) and Effective Refractory Period (ERP)
| Drug | Change in Atrial MAPD90 (ms) | Change in Ventricular ERP (ms) |
| Nifekalant | ↑ 43 ± 15 | ↑ (Specific comparative data not available) |
| Amiodarone | ↑ 18 ± 11 | ↑ (Specific comparative data not available) |
| Sotalol | ↑ (Specific comparative data not available) | ↑ 38 ± 15[8] |
| Dofetilide | ↑ (Specific comparative data not available) | ↑ (Specific comparative data not available) |
| Ibutilide | ↑ 51 ± 21 | ↑ (Specific comparative data not available) |
Data from a clinical study in patients with persistent atrial fibrillation, showing the mean change ± SD in monophasic action potential duration at 90% repolarization (MAPD90) in the right atrium. Ventricular ERP data for sotalol is from a separate study.[8]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Signaling pathway of Class III antiarrhythmics.
Caption: Experimental workflow for patch clamp electrophysiology.
References
- 1. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 2. Nifekalant versus Amiodarone for Out-Of-Hospital Cardiac Arrest with Refractory Shockable Rhythms; a Post Hoc Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study of nifekalant versus amiodarone for shock-resistant ventricular fibrillation in out-of-hospital cardiopulmonary arrest patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Meta-analysis of the efficacies of amiodarone and nifekalant in shock-resistant ventricular fibrillation and pulseless ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vivo Antiarrhythmic Activity Evaluation of Novel Scutellarein Analogues as Voltage-Gated Nav1.5 and Cav1.2 Channels Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nifekalant in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Comparison of nifekalant and amiodarone for resuscitation of out-of-hospital cardiopulmonary arrest resulting from shock-resistant ventricular fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methodology for clinical trials with antiarrhythmic drugs to prevent cardiac death: US experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Comparison of Effects of Dofetilide, Sotalol, Quinidine, and Verapamil between Human Ex vivo Trabeculae and In silico Ventricular Models Incorporating Inter-Individual Action Potential Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and Efficacy of Inpatient Initiation of Dofetilide versus Sotalol for atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of efficacy of sotalol and nifekalant for ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Is nifekalant more effective than amiodarone in improving the clinical outcomes of catheter ablation in patients with persistent atrial fibrillation? - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Antiarrhythmic Effects of Nifekalant and Beta-Blockers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The management of life-threatening ventricular arrhythmias remains a significant clinical challenge. Combination therapy, leveraging drugs with distinct mechanisms of action, presents a promising strategy to enhance antiarrhythmic efficacy while potentially mitigating proarrhythmic risk. This guide provides a comparative analysis of the electrophysiological effects of Nifekalant, a Class III antiarrhythmic agent, and beta-blockers, Class II agents, with a focus on their potential synergistic interaction in suppressing ventricular tachyarrhythmias.
Rationale for Combination Therapy
Nifekalant exerts its antiarrhythmic effect by selectively blocking the rapid component of the delayed rectifier potassium current (IKr), leading to a prolongation of the cardiac action potential duration (APD) and the effective refractory period (ERP).[1][2][3] This mechanism targets the underlying substrate for re-entrant arrhythmias. Beta-blockers, on the other hand, competitively inhibit the effects of catecholamines at beta-adrenergic receptors, thereby reducing sympathetic tone. This action is crucial in mitigating the triggers for ventricular arrhythmias, such as increased heart rate and sympathetic surges, which can shorten the APD and promote arrhythmogenesis.
The combination of Nifekalant and a beta-blocker is hypothesized to offer a dual-pronged approach: Nifekalant modifies the arrhythmogenic substrate, while the beta-blocker suppresses the triggers. This synergy is supported by clinical observations where the combination of Nifekalant with sympathetic modulation, such as stellate ganglion blockade, has been effective in controlling refractory ventricular arrhythmias, including electrical storm.
Comparative Electrophysiological Effects
| Parameter | Nifekalant | Beta-Blockers | Nifekalant + Beta-Blocker (Hypothesized Synergy) |
| Action Potential Duration (APD) | Significant Prolongation | Minimal to no direct effect; may slightly prolong at high concentrations | Significant and potentially more uniform prolongation across different heart rates |
| Effective Refractory Period (ERP) | Significant Prolongation | Modest Prolongation | Pronounced and synergistic prolongation |
| Heart Rate | No direct effect | Decrease | Significant Decrease |
| QTc Interval | Significant Prolongation | Minimal effect | Significant Prolongation (requires careful monitoring) |
| Ventricular Fibrillation Threshold (VFT) | Increase | Increase | Potentially synergistic increase |
| Incidence of Arrhythmias | Decrease | Decrease | Significant synergistic decrease |
Experimental Protocols
To definitively quantify the synergistic effects of Nifekalant and beta-blockers, a well-controlled experimental study is necessary. Below is a detailed methodology for a representative preclinical experiment using an isolated heart model.
Isolated Langendorff-Perfused Rabbit Heart Model
Objective: To assess the effects of Nifekalant, a beta-blocker (e.g., carvedilol), and their combination on ventricular electrophysiology and susceptibility to induced arrhythmias.
1. Animal Preparation and Heart Isolation:
- Male New Zealand White rabbits are anesthetized.
- Hearts are rapidly excised and mounted on a Langendorff apparatus.
- Hearts are retrogradely perfused with warmed, oxygenated Krebs-Henseleit solution.
2. Electrophysiological Recordings:
- A monophasic action potential (MAP) probe is placed on the epicardial surface of the left ventricle to record APD.
- Pacing electrodes are placed on the right ventricle for programmed electrical stimulation.
- A volume-conducted electrocardiogram (ECG) is continuously recorded to monitor heart rate and QT interval.
3. Experimental Groups:
- Group 1: Vehicle control
- Group 2: Nifekalant (e.g., 10 µM)
- Group 3: Carvedilol (e.g., 1 µM)
- Group 4: Nifekalant (10 µM) + Carvedilol (1 µM)
4. Measurement of Electrophysiological Parameters:
- Action Potential Duration (APD): APD at 90% repolarization (APD90) is measured at a baseline pacing cycle length of 500 ms.
- Effective Refractory Period (ERP): ERP is determined using a standard S1-S2 programmed stimulation protocol.
- Ventricular Fibrillation Threshold (VFT): VFT is measured by delivering a train of high-frequency stimuli to the ventricle.
5. Data Analysis:
- Data are presented as mean ± standard error of the mean (SEM).
- Statistical significance is determined using ANOVA followed by a post-hoc test for multiple comparisons.
Visualizing the Mechanisms and Workflow
Signaling Pathways
The following diagram illustrates the distinct and potentially synergistic signaling pathways of Nifekalant and beta-blockers in a cardiac myocyte.
References
- 1. Nifekalant in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Nifekalant? [synapse.patsnap.com]
- 3. Long-term nifekalant use in a patient with dilated cardiomyopathy and recurrent ventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
Nifekalant Shows Promise in Experimental Models of Amiodarone-Refractory Arrhythmias
For researchers, scientists, and drug development professionals, a growing body of preclinical evidence suggests that nifekalant, a pure potassium channel blocker, may offer a viable alternative for ventricular arrhythmias that are refractory to amiodarone, a broad-spectrum antiarrhythmic agent. Experimental studies in swine models of prolonged and shock-resistant ventricular fibrillation (VF) demonstrate that nifekalant can be as effective, and in some aspects superior, to amiodarone in restoring spontaneous circulation and improving hemodynamic stability.
Nifekalant, primarily used in Japan, is a class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current (IKr).[1][2] This targeted action prolongs the cardiac action potential and the effective refractory period with minimal effects on other ion channels.[1][2] In contrast, amiodarone exhibits a complex, multi-channel blocking mechanism, affecting potassium, sodium, and calcium channels, as well as having anti-adrenergic properties.[3][4] While amiodarone is a cornerstone in managing life-threatening ventricular arrhythmias, its efficacy can be limited, and it is associated with a range of adverse effects.
This guide provides a comparative analysis of nifekalant and amiodarone based on key preclinical studies, offering insights into their relative performance and underlying mechanisms in challenging arrhythmic conditions.
Comparative Efficacy in a Swine Model of Prolonged Ventricular Fibrillation
A pivotal study by Karlis et al. (2015) in a swine model of prolonged ventricular fibrillation provides compelling data on the comparative efficacy of nifekalant and amiodarone. The results, summarized in the table below, highlight a significantly higher survival rate and more favorable hemodynamic profile with nifekalant.[5][6]
| Outcome Measure | Nifekalant Group (n=10) | Amiodarone Group (n=10) | Saline Group (n=10) | p-value (Nifekalant vs. Amiodarone) |
| 48-hour Survival | 9/10 (90%) | 0/10 (0%) | 3/10 (30%) | < 0.001 |
| Time to ROSC (min) | Lower | Significantly Higher | - | < 0.001 |
| Number of Shocks | Lower | Significantly Higher | - | < 0.001 |
| Adrenaline Dose | Lower | Significantly Higher | - | < 0.001 |
| Hemodynamic Profile | More Favorable | Less Favorable | - | < 0.05 |
ROSC: Return of Spontaneous Circulation. Data sourced from Karlis et al. (2015).[5][6]
These findings suggest that in a model of prolonged, untreated ventricular fibrillation, nifekalant was superior to amiodarone in achieving sustained survival and required less aggressive resuscitation efforts.[5][6]
Performance in a Porcine Model of Cardiac Arrest
Further supporting evidence comes from a study by Ji et al. (2010) in a porcine model of cardiac arrest. While this study found the efficacy of nifekalant to be similar to amiodarone in improving defibrillation success, it also highlighted a key difference in post-resuscitation hemodynamics.[7]
| Outcome Measure | Nifekalant Group | Amiodarone Group | Saline Group |
| ROSC Rate | Higher than Saline | Higher than Saline | Lower |
| 24-hour Survival Rate | Higher than Saline | Higher than Saline | Lower |
| Post-resuscitation Myocardial Dysfunction | Improved | Improved | Not Improved |
| Coronary Perfusion Pressure (30 min post-ROSC) | Higher | Significantly Lower | - |
Data sourced from Ji et al. (2010) as cited in Komasawa et al.[7]
The observation of a significantly lower coronary perfusion pressure in the amiodarone group post-resuscitation is a critical finding, suggesting a potential advantage for nifekalant in maintaining myocardial blood flow after successful defibrillation.[7]
Experimental Protocols
Swine Model of Prolonged Ventricular Fibrillation (Karlis et al., 2015)
The experimental protocol involved inducing ventricular fibrillation in swine. After 8 minutes of untreated VF, the animals were randomized to receive a bolus dose of epinephrine along with either nifekalant, amiodarone, or saline.[5][6] Cardiopulmonary resuscitation (CPR) was initiated immediately after drug administration, with defibrillation attempted 2 minutes later.[5][6] If necessary, CPR was resumed for another 2 minutes, and additional epinephrine was administered every 4th minute during CPR.[5][6] Hemodynamic parameters were continuously monitored.
Porcine Model of Cardiac Arrest (Ji et al., 2010)
In this model, ventricular fibrillation was induced in pigs. After 4 minutes of untreated VF, the animals were randomly assigned to receive nifekalant (2 mg/kg), amiodarone (5 mg/kg), or a saline placebo.[7] Following drug administration, precordial compression and ventilation were initiated, with a defibrillation attempt 2 minutes later.[7] Hemodynamic monitoring was conducted for 6 hours after successful resuscitation.[7]
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of nifekalant and amiodarone underpin their differing electrophysiological and hemodynamic effects.
Nifekalant's primary action is the selective blockade of the IKr potassium channel, which is crucial for the repolarization phase of the cardiac action potential.[1] This leads to a prolongation of the action potential duration and an increase in the effective refractory period, thereby suppressing the re-entrant circuits that underlie many ventricular arrhythmias.[1]
Amiodarone's broader mechanism involves the blockade of multiple ion channels and receptors.[3][4] This multi-faceted action contributes to its efficacy but also to its potential for negative inotropic effects and other adverse reactions.
Experimental Workflow
The general workflow for evaluating the efficacy of antiarrhythmic drugs in these preclinical models is as follows:
Conclusion
The experimental data from swine models of severe ventricular arrhythmias provide a strong rationale for considering nifekalant as a potential therapeutic option, particularly in scenarios where amiodarone is ineffective or its use is limited by hemodynamic concerns. Nifekalant's targeted mechanism of action appears to translate into a more favorable safety and efficacy profile in these preclinical settings. Further research, including well-designed clinical trials, is warranted to validate these promising experimental findings and to clearly define the role of nifekalant in the management of amiodarone-refractory arrhythmias in humans.
References
- 1. What is the mechanism of Nifekalant? [synapse.patsnap.com]
- 2. Nifekalant in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Amiodarone Hydrochloride? [synapse.patsnap.com]
- 4. Amiodarone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Nifekalant Versus Amiodarone in the Treatment of Cardiac Arrest: an Experimental Study in a Swine Model of Prolonged Ventricular Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of nifekalant and amiodarone for resuscitation of out-of-hospital cardiopulmonary arrest resulting from shock-resistant ventricular fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
Nifekalant Hydrochloride: A Comparative Meta-Analysis of Clinical Trial Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial outcomes for Nifekalant Hydrochloride, a Class III antiarrhythmic agent. It offers an objective comparison with key alternatives, amiodarone and sotalol, supported by experimental data to inform research and drug development in the field of cardiac arrhythmia.
Comparative Efficacy and Safety
The following tables summarize quantitative data from meta-analyses and clinical trials, comparing the performance of this compound against amiodarone and sotalol in treating both ventricular and atrial arrhythmias.
Table 1: this compound vs. Amiodarone for Ventricular Arrhythmias
| Outcome Measure | Nifekalant | Amiodarone | Odds Ratio (OR) [95% CI] | Citation |
| Short-Term Survival (Shock-Resistant VF/pVT) | Significantly Improved vs. Control | No Significant Improvement vs. Control | 0.85 [0.63–1.15] (Nifekalant vs. Amiodarone) | [1][2] |
| Long-Term Survival (Shock-Resistant VF/pVT) | Significantly Improved vs. Control | No Significant Improvement vs. Control | 1.25 [0.67–2.31] (Nifekalant vs. Amiodarone) | [1][2] |
| Defibrillation Success | 47% | 67% | - | [3] |
| Hospital Discharge Survival Rate | 27% | 53% | - | [3] |
VF/pVT: Ventricular Fibrillation/Pulseless Ventricular Tachycardia. CI: Confidence Interval.
Table 2: this compound vs. Amiodarone and Sotalol for Atrial Fibrillation
| Outcome Measure | Nifekalant | Amiodarone | Sotalol | Relative Risk (RR) [95% CI] | Citation |
| Efficacy in Conversion (vs. Placebo) | 1.5 [1.2-2.0] | 1.4 [1.3-1.5] | - | N/A | [4] |
| Incidence of Adverse Reactions (Ranked Least to Most) | 5th | 4th | 2nd | See individual RRs in source | [4] |
| Conversion of Recent Onset AF | 88% | 77% | - | 0.947 [0.837 to 1.071] (Sotalol vs. Amiodarone) | [5] |
| Maintenance of Sinus Rhythm | - | Superior | Inferior to Amiodarone | - | [6] |
AF: Atrial Fibrillation. CI: Confidence Interval. Note: The network meta-analysis ranked drugs based on efficacy and safety, with vernakalant and ibutilide also included in the original analysis.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of experimental protocols for key studies comparing this compound with its alternatives.
Protocol for Nifekalant vs. Amiodarone in New-Onset Atrial Fibrillation After Cardiac Surgery (Based on NCT05169866)
-
Study Design: A randomized, active-controlled study.
-
Patient Population: Patients with new-onset atrial fibrillation (sustained for >1 minute and <48 hours) after cardiac surgery.
-
Intervention Arms:
-
Nifekalant Group: Intravenous (IV) bolus of 0.3mg/kg over 5 minutes, followed by a maintenance dose of 0.2-0.4mg/kg/h for 24 hours.
-
Amiodarone Group: Standard institutional protocol for IV amiodarone administration.
-
-
Primary Outcome: Rate of cardioversion to sinus rhythm at 4 hours.
-
Secondary Outcomes: Rates of cardioversion at 90 minutes and 24 hours, maintenance time of sinus rhythm within 24 hours, average time to conversion, rate of hypotension, length of ICU and hospital stay, and hospital mortality.
-
Monitoring: Continuous electrocardiographic (ECG) monitoring.
Protocol for Nifekalant vs. Sotalol in Ventricular Tachyarrhythmias
-
Study Design: Comparative clinical trial.
-
Patient Population: 14 patients with sustained and inducible ventricular tachyarrhythmia (VTA) associated with structural heart disease.[7]
-
Methodology: Programmed electrical stimulation was conducted at baseline, after intravenous nifekalant administration, and after oral sotalol administration to compare their effects on inducible VTA.[7]
-
Key Assessments:
-
Inducibility of VTA.
-
Corrected QT interval (QTc).
-
Ventricular effective refractory periods.
-
Heart rate.[7]
-
-
Primary Endpoint: The ability of the response to nifekalant to predict the clinical efficacy of sotalol.[7]
Visualizations: Pathways and Workflows
To further elucidate the mechanisms and processes involved in this compound research, the following diagrams are provided.
Mechanism of Action: this compound
Caption: Mechanism of action of this compound.
Generalized Workflow for an Antiarrhythmic Drug Clinical Trial
Caption: Generalized workflow of a comparative clinical trial for antiarrhythmic drugs.
References
- 1. Meta-analysis of the efficacies of amiodarone and nifekalant in shock-resistant ventricular fibrillation and pulseless ventricular tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nifekalant in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sotalol versus Amiodarone in Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amiodarone versus sotalol for atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of efficacy of sotalol and nifekalant for ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Nifekalant Hydrochloride
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Nifekalant Hydrochloride. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling and storage, and protocols for emergency spills and disposal.
Hazard Identification
This compound is classified as a hazardous substance with the following potential health effects:
-
Harmful if swallowed [1]
-
Harmful in contact with skin [1]
-
Harmful if inhaled [1]
-
May cause irritation to the respiratory tract, skin, and eyes[1]
The chemical, physical, and toxicological properties have not been fully investigated.[1] Therefore, it must be handled with caution, assuming it is a potent and hazardous compound.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to minimize exposure risk.[2] All PPE should be selected based on its resistance to hazardous drugs and should be disposed of after use; reusable PPE must be decontaminated.[3]
| Equipment | Specification | Purpose |
| Hand Protection | Two pairs of powder-free, chemotherapy-rated nitrile gloves (ASTM D6978).[4] | Prevents skin contact.[1] The outer glove should be worn over the gown cuff and changed regularly or if contaminated.[2][4] |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[2] | Protects skin and personal clothing from contamination. |
| Eye & Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn if there is a risk of splashing.[1][4] | Prevents eye exposure from dust or splashes. |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator. | Required when handling the powder outside of a ventilated enclosure or when there is a risk of aerosolization or dust generation.[3][4] |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.
Engineering Controls:
-
Designated Area: All handling of this compound should occur in a designated area, such as a restricted access room, clearly marked with hazard signs.[2]
-
Ventilation: Whenever possible, handle the solid compound within a certified chemical fume hood, biological safety cabinet, or other containment primary engineering control (C-PEC) to minimize inhalation exposure.[3]
Standard Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is available and inspected for integrity.
-
Donning PPE: Put on PPE in the correct order, ensuring no skin is exposed at the glove-gown interface.[2]
-
Handling: Avoid actions that generate dust, such as scraping or vigorous shaking.[1]
-
Hygiene: Do not eat, drink, or apply cosmetics in the designated handling area.[2] Wash hands thoroughly with soap and water after handling is complete and PPE has been removed.[1]
-
Storage: Keep containers tightly closed when not in use.[1]
Storage Conditions:
| Parameter | Requirement | Rationale |
| Temperature | -20°C | Ensures chemical stability.[5] |
| Container | Suitable, tightly closed, and clearly labeled containers.[1] | Prevents accidental exposure and contamination. |
| Location | Store in a designated, secure, and restricted area. | Limits access by unauthorized personnel. |
Emergency Procedures: Spill Management
In the event of a spill, a clear and immediate response is crucial to contain the hazard and prevent exposure.
Spill Response Protocol:
-
Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Secure the Area: Restrict access to the spill location.
-
Don PPE: Before re-entering the area, don the full PPE ensemble as described in the table above, including respiratory protection.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with absorbent pads or granules to avoid raising dust.
-
For liquid spills: Cover with absorbent material, working from the outside of the spill inward.
-
-
Clean-Up:
-
Carefully collect all contaminated absorbent materials and any broken containers using scoops or other tools.
-
Place all waste into a designated, sealable, and clearly labeled hazardous waste container.
-
Decontaminate the spill surface according to your institution's established procedures for hazardous drugs.
-
-
Reporting: Report the incident to the laboratory supervisor and institutional safety office.
Caption: Workflow for this compound Spill Response.
Disposal Plan
Proper disposal of this compound and all associated contaminated materials is mandatory to prevent environmental contamination and accidental exposure.
Disposal Procedures:
-
Waste Segregation: All items that have come into contact with this compound, including gloves, gowns, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Containerization: Place all contaminated waste into a designated, leak-proof, and puncture-resistant container.[1] The container must be clearly labeled as "Hazardous Chemical Waste" and list "this compound."
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste contractor. Follow all applicable local, state, and federal regulations.
Note: Do not dispose of this compound or contaminated materials in the regular trash or sewer system.[6][7] The FDA's flush list and household trash guidelines are not intended for laboratory or research settings.[8][9]
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. osha.gov [osha.gov]
- 3. pogo.ca [pogo.ca]
- 4. halyardhealth.com [halyardhealth.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. Drug Disposal: FDA’s Flush List for Certain Medicines | FDA [fda.gov]
- 9. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
